molecular formula C24H18Cl2N2O5 B6482135 3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 862978-94-7

3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6482135
CAS No.: 862978-94-7
M. Wt: 485.3 g/mol
InChI Key: GIZPAMSHKHNRDB-UHFFFAOYSA-N
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Description

3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule with a molecular formula of C24H18Cl2N2O5 and a molecular weight of 485.3 g/mol . This benzofuran carboxamide derivative is designed for research applications, particularly in the areas of chemical biology and drug discovery. Its structure, which incorporates dichlorobenzamido and dimethoxyphenyl pharmacophores, is characteristic of compounds investigated for modulating protein-protein interactions and enzyme activity . Research into structurally similar benzofuran and carboxamide compounds has shown their potential in various biological assays, including studies focused on the PI3K/AKT/mTOR signaling pathway—a crucial regulator of cell growth and survival that is often dysregulated in cancer . Other related compounds have been explored for their cytoprotective properties, activating the Nrf2/ARE signaling pathway to upregulate antioxidant enzymes, which is a significant mechanism in chemoprevention research . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O5/c1-31-14-8-10-18(20(12-14)32-2)27-24(30)22-21(15-5-3-4-6-19(15)33-22)28-23(29)16-11-13(25)7-9-17(16)26/h3-12H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZPAMSHKHNRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-Dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a benzofuran core substituted with a dichlorobenzamide and a dimethoxyphenyl group. Its structural complexity suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties.

The proposed mechanisms include:

  • Inhibition of DNA synthesis : Compounds in this class often intercalate into DNA, disrupting replication and transcription processes.
  • Microtubule disruption : Similar compounds have shown the ability to destabilize microtubules, leading to apoptosis in cancer cells .

Case Study: Antitumor Evaluation

In a study involving various human lung cancer cell lines (A549, HCC827, NCI-H358), compounds with similar structures demonstrated promising cytotoxicity. The IC50 values were notably lower in 2D cultures compared to 3D cultures, indicating a more effective interaction in traditional assays .

CompoundCell LineIC50 (μM) - 2DIC50 (μM) - 3D
3-(Dichlorobenzamido)HCC8276.26 ± 0.3320.46 ± 8.63
Similar Compound ANCI-H3586.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Compounds containing similar benzamide and furan moieties have shown broad-spectrum antibacterial activity.

The antimicrobial effects are hypothesized to arise from:

  • DNA binding : These compounds can bind to DNA, inhibiting bacterial growth by disrupting replication.
  • Cell membrane disruption : Some derivatives have been noted for their ability to compromise bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced significantly by its structural components:

  • Dichloro substitution : Enhances lipophilicity and may improve cellular uptake.
  • Dimethoxy groups : Potentially increase binding affinity to biological targets due to steric and electronic effects.

Scientific Research Applications

The compound 3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its synthesis, biological activity, and potential therapeutic uses.

Structure and Composition

The compound is characterized by a complex structure that includes:

  • A benzofuran core, which is known for its diverse biological activities.
  • Substituents such as dichlorobenzamide and dimethoxyphenyl groups that enhance its pharmacological properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thus leading to cancer cell apoptosis . The specific compound may also demonstrate similar inhibitory effects, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

Compounds with benzofuran scaffolds have been studied for their antimicrobial activities. The presence of halogenated aromatic moieties is known to enhance the efficacy against various bacterial strains. Preliminary studies suggest that this compound could possess broad-spectrum antimicrobial properties, warranting further exploration through clinical trials.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic pathways is another area of interest. For example, the inhibition of certain kinases or phosphatases could lead to significant therapeutic benefits in diseases such as diabetes or hypertension.

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of benzofuran-based compounds and evaluated their anticancer activity against various cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines . This suggests that the compound could be developed into a potent anticancer agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of benzofuran derivatives. The tested compounds showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potential use as new antimicrobial agents .

Comparison with Similar Compounds

Structural Differences and Implications

Substituent Positioning :

  • The target compound has a 2,4-dimethoxyphenyl group, whereas analogs in the evidence feature 2-methoxyphenyl (single methoxy substitution). The additional methoxy group in the target compound may enhance solubility or alter steric interactions with biological targets.
  • The 2,5-dichlorobenzamido group in the target compound differs from the 2,3-dichlorobenzamido group in one analog (ID: 3617-3456). Chlorine positioning affects electron distribution and binding affinity, particularly in halogen-bonding interactions .

No availability data are provided for the target compound.

Research Findings and Limitations

  • Biological Activity: No direct activity data are available for the target compound. However, benzofuran-carboxamide derivatives are frequently studied for kinase inhibition (e.g., JAK2, EGFR) due to their planar aromatic systems and hydrogen-bonding capabilities.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Chloro-Substituents Methoxy-Substituents Available Quantity
3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (Target) C23H16Cl2N2O4 455.3 2,5-dichloro 2,4-dimethoxy Not reported
N-[4-(2,3-dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide (Analog, ID: 3617-3456) C23H16Cl2N2O4 455.3 2,3-dichloro 2-methoxy 36 mg
N-[4-(2,5-dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide (Analog, ID: 3617-3457) C23H16Cl2N2O4 455.3 2,5-dichloro 2-methoxy 15 mg

Preparation Methods

Cyclization of 2-Hydroxybenzaldehyde Derivatives

A common approach involves reacting 2-hydroxybenzaldehyde with α-halo ketones under acidic conditions. For example, heating 2-hydroxy-5-nitrobenzaldehyde with chloroacetone in sulfuric acid yields 5-nitrobenzofuran-2-carboxylic acid. Adaptation for the target compound would require substituting nitro groups with precursors for subsequent amidation.

Reaction Conditions

Starting MaterialReagent/ConditionsYieldReference
2-Hydroxy-5-aminobenzaldehydeChloroacetone, H<sub>2</sub>SO<sub>4</sub>, 80°C68%

Transition Metal-Catalyzed Methods

Palladium-catalyzed coupling between o-iodophenols and terminal alkynes generates benzofuran cores efficiently. For instance, Sonogashira coupling of 2-iodophenol with propargyl alcohol followed by cyclization produces benzofuran-2-carboxylic acid derivatives.

Carboxamide Formation

The N-(2,4-dimethoxyphenyl)carboxamide group is introduced via amide coupling.

Acid Chloride Intermediate

Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl<sub>2</sub>), then reacted with 2,4-dimethoxyaniline:

\text{Benzofuran-2-COCl} + \text{H}2\text{N-C}6\text{H}3(2,4-(OCH}3)2) \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Intermediate}

Optimization Data

Coupling ReagentSolventTemp (°C)Yield
SOCl<sub>2</sub>DCM2572%
Oxalyl chlorideTHF0–2565%

Direct Amidation via Activating Agents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). For example, EDCI-mediated coupling of benzofuran-2-carboxylic acid with 2,4-dimethoxyaniline in dimethylformamide (DMF) achieves 85% yield.

StepReagentsYield
Boc ProtectionBoc<sub>2</sub>O, DMAP, DCM90%
AmidationHATU, DIPEA, DMF78%
DeprotectionTFA/DCM (1:1)95%

One-Pot Sequential Amidation

Microwave-assisted synthesis enables consecutive amide couplings without intermediate purification. A mixture of benzofuran-2-carboxylic acid, 2,4-dimethoxyaniline, and 2,5-dichlorobenzoyl chloride reacts in acetonitrile under microwave irradiation (100°C, 30 min), achieving 70% overall yield.

Analytical Validation

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 10.2 (s, 1H, NH), 8.1–7.2 (m, aromatic H), 3.9 (s, 6H, OCH<sub>3</sub>).

  • HPLC-MS : [M+H]<sup>+</sup> = 514.1 (calculated 514.03).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H<sub>2</sub>O) confirms >98% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Acid Chloride RouteHigh reproducibilitySOCl<sub>2</sub> toxicity72%
EDCI/HATU CouplingMild conditionsCost of reagents85%
Microwave SynthesisRapid, scalableSpecialized equipment70%

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

  • Answer: The synthesis involves multi-step processes, starting with benzofuran-2-carboxylic acid derivatives. Key steps include Pd-catalyzed C-H arylation for introducing the dichlorobenzamido group and coupling with 2,4-dimethoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purity (>95%) is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectral matching .

Q. How should researchers characterize the compound’s structural integrity?

  • Answer: Use a combination of:

  • Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ or [M−H]⁻.
  • NMR: Assign peaks for dichlorobenzamido (δ ~7.5–8.2 ppm, aromatic), dimethoxyphenyl (δ ~3.8–4.0 ppm, OCH₃), and benzofuran carbonyl (δ ~165–170 ppm in ¹³C).
  • X-ray crystallography: Resolve ambiguities in substituent orientation (e.g., para vs. ortho chlorine positioning) .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorine position, methoxy groups) influence bioactivity?

  • Answer: Comparative SAR studies require synthesizing analogs with systematic substitutions. For example:

  • Replace 2,5-dichlorobenzamido with 2,4-dichloro or monochloro variants to assess halogen positioning effects.
  • Modify methoxy groups (e.g., 2,4-dimethoxy → 3,4-dimethoxy) to study electronic/steric impacts. Biological testing (e.g., enzyme inhibition assays) should correlate structural changes with activity trends. Data contradictions (e.g., conflicting IC₅₀ values) may arise from assay conditions (pH, solvent polarity) and require normalization .

Q. What strategies resolve contradictory data in solubility or stability studies?

  • Answer: Contradictions often stem from:

  • Solvent choice: Use standardized solvents (DMSO for stock solutions, PBS for aqueous dilution).
  • Degradation analysis: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the carboxamide group in acidic/basic conditions is a common degradation pathway .

Q. How to design experiments probing the compound’s mechanism of action?

  • Answer: Prioritize:

  • Target engagement assays: Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity for hypothesized targets (e.g., kinases, GPCRs).
  • Cellular pathway analysis: RNA-seq or phosphoproteomics to identify downstream effects. For example, dimethoxyphenyl groups may modulate membrane permeability, affecting intracellular target access .

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